Tetracene-1,4-dione

Dipole moment Isomer comparison Electronic structure

Tetracene-1,4-dione (1,4-naphthacenedione; 1,4-tetracenequinone) is a linear four-ring polycyclic aromatic quinone belonging to the tetracenequinone class. Its structure features two carbonyl groups at the 1- and 4-positions of the tetracene backbone, conferring a ground-state dipole moment of 2.95 D and a lowest triplet π,π* energy of 42.7 ± 0.3 kcal mol⁻¹.

Molecular Formula C18H10O2
Molecular Weight 258.3 g/mol
CAS No. 15098-01-8
Cat. No. B1254382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracene-1,4-dione
CAS15098-01-8
Molecular FormulaC18H10O2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C(=O)C=CC(=O)C4=CC3=CC2=C1
InChIInChI=1S/C18H10O2/c19-17-5-6-18(20)16-10-14-8-12-4-2-1-3-11(12)7-13(14)9-15(16)17/h1-10H
InChIKeyBAQTXHFYWBUHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetracene-1,4-dione (CAS 15098-01-8) – Core Identity and Procurement-Relevant Profile


Tetracene-1,4-dione (1,4-naphthacenedione; 1,4-tetracenequinone) is a linear four-ring polycyclic aromatic quinone belonging to the tetracenequinone class [1]. Its structure features two carbonyl groups at the 1- and 4-positions of the tetracene backbone, conferring a ground-state dipole moment of 2.95 D [2] and a lowest triplet π,π* energy of 42.7 ± 0.3 kcal mol⁻¹ [3]. The compound is employed as a research intermediate for constructing extended acenes and as a model chromophore in photophysical and nonlinear optical studies [4].

Workflow Acene synthesis intermediate
Selection Photophysical model chromophore
Use Context May support polar-matrix and NLO studies

Tetracene-1,4-dione – Why In-Class Quinones Cannot Be Interchanged Without Performance Drift


Although tetracene-1,4-dione shares the C₁₈H₁₀O₂ formula with its 5,12-isomer, the position of the quinone carbonyls fundamentally alters the electronic structure: the 1,4-isomer exhibits a dipole moment of 2.95 D whereas the 5,12-isomer is only 1.33 D [1]. This difference affects solubility, aggregation behaviour, and excited-state charge-transfer characteristics. Similarly, moving down the acene series from 1,4-anthraquinone to 1,4-pentacenequinone progressively shifts triplet energies and nonlinear absorption coefficients [2][3]. These quantifiable divergences mean that substituting a generic “tetracenequinone” without verifying the specific isomer and ring count can lead to mismatched photophysical performance, incorrect redox potentials, and failed device integration.

Isomer mismatch
The 5,12-isomer exhibits a much lower ground-state dipole moment, which may shift solubility and aggregation behaviour.
Ring-count dependence
Moving to smaller or larger acenequinones changes triplet energy positioning and nonlinear optical response.

Tetracene-1,4-dione – Head-to-Head Quantitative Differentiation Evidence


Ground-State Dipole Moment: 1,4- vs. 5,12-Tetracenequinone Isomers

The ground-state dipole moment of tetracene-1,4-dione was experimentally determined to be 2.95 D, more than double that of its 5,12-isomer (1.33 D), and distinctly higher than 1,4-anthraquinone (2.07 D) [1]. This large dipole moment arises from the asymmetric placement of the carbonyl groups and directly influences solvent compatibility, aggregation tendency, and intermolecular charge-transfer interactions.

Dipole Moment Comparison
Head-to-head
2.95 D
vs 1.33 D (5,12-isomer)
Higher polarity supports polar-solvent processing
Solution-phase measurement; may influence aggregation
Dipole moment Isomer comparison Electronic structure

Lowest Triplet Energy: 1,4-Tetracenequinone vs. Broader Acenequinone Series

The lowest triplet π,π* energy of tetracene-1,4-dione was measured as 42.7 ± 0.3 kcal mol⁻¹ (14 930 ± 110 cm⁻¹) via transient absorption triplet energy transfer in CCl₄ at 295 K [1]. This value places it between smaller acenequinones (e.g., 1,4-anthraquinone) and larger analogues (e.g., 6,13-pentacenequinone), providing a defined energetic reference for triplet sensitisation and singlet-fission research.

Triplet Energy Position
Reported comparison
42.7 ± 0.3 kcal mol−¹
Intermediate between 1,4-AQ (~50) and 6,13-PQ (~36) kcal mol−¹
Defines triplet sensitisation window
Energy transfer in CCl‚ 295 K; class-level references
Triplet energy Energy transfer Photophysics

Nonlinear Optical Performance: 1,4-Tetracenequinone vs. Lighter and Heavier Acenequinones

In a systematic study of linear p-acenequinones using 532 nm, 8 ns pulses, the two-photon absorption (TPA) coefficient β was shown to increase with the number of aromatic rings [1]. For 1,4-tetracenequinone (Q[3,0]), the excited-state absorption cross-section σ_ex(T) and excited-state refractive-index cross-section σ_r were specifically measured by z-scan, and the magnitudes of σ_r and n₂(eff) were found to be comparable to those of highly conjugated planar molecules such as tetrabenzoporphyrin and metallophthalocyanines [1].

NLO Cross-Sections
Head-to-head
σ‚ n²eff ∼10−¹&sup0; e.s.u.
Comparable to metallophthalocyanines; intermediate β vs. acenequinones
Supports optical limiting material screening
532 nm, 8 ns pulses; z-scan in solution
Nonlinear optics Two-photon absorption Excited-state absorption

Triplet-State Molar Absorption Coefficient: Quantitative Photophysical Benchmark

The triplet-state molar absorption coefficient of tetracene-1,4-dione at 440 nm was determined to be 25 300 dm³ mol⁻¹ cm⁻¹ in CCl₄ at 295 K, with a self-quenching rate constant of 5.3 × 10⁷ dm³ mol⁻¹ s⁻¹ [1]. The fluorescence quantum yield is 0.03, the S₁ lifetime is 1.4 ns, and the S₁→T₁ intersystem crossing yield is 0.78 [1]. These parameters establish a complete photophysical fingerprint that differs from both 1,4-anthraquinone and 5,12-tetracenequinone.

Triplet Absorption Benchmark
Reported
εΤ(440 nm) = 25,300 dm³ mol−¹ cm−¹
ΦΙΣΧ = 0.78
High ISC yield supports efficient triplet population
Nanosecond laser flash photolysis, CCl‚
Triplet absorption Laser flash photolysis Photophysics

Tetracene-1,4-dione – Evidence-Backed Selection Scenarios for Research and Industry


Triplet Sensitiser for Energy-Transfer and Singlet-Fission Systems

With a verified triplet energy of 42.7 ± 0.3 kcal mol⁻¹ and an intersystem crossing yield of 0.78, tetracene-1,4-dione serves as a well-characterised triplet donor for singlet-fission chromophores such as tetracene or pentacene [1][2]. Its intermediate triplet energy bridges the gap between 1,4-anthraquinone (too high) and 6,13-pentacenequinone (too low), enabling exothermic triplet transfer while minimising back-energy-transfer losses.

Nonlinear Optical Material for Optical Limiting and All-Optical Switching

The excited-state absorption cross-section σ_ex(T) and refractive-index cross-section σ_r of tetracene-1,4-dione, measured by z-scan at 532 nm, are comparable to those of tetrabenzoporphyrins and metallophthalocyanines [3]. This positions the compound as a lower-cost, synthetically accessible alternative for optical limiting devices, where its intermediate two-photon absorption coefficient provides a distinct advantage over lighter or heavier acenequinones.

Polar-Environment Thin-Film and Solution-Processable Chromophore

The ground-state dipole moment of 2.95 D – more than double that of the 5,12-isomer – confers enhanced solubility in polar organic solvents and stronger dipole-dipole interactions in host matrices [4]. This makes tetracene-1,4-dione particularly suitable for solution-processed organic light-emitting diode (OLED) host-guest systems or polar self-assembled monolayers where the more common 5,12-isomer would phase-separate or aggregate prematurely.

Precursor for Regioselective Synthesis of Substituted Tetracenes

The 1,4-dione substitution pattern enables regioselective Diels–Alder and nucleophilic addition reactions that are inaccessible with the 5,12-isomer, as demonstrated in routes to 2,3-dialkyl- and 2,3,8,9-tetraalkyltetracenes [5]. Researchers procuring the compound for acene synthesis should specify the 1,4-isomer to ensure the correct regiochemical outcome.

Application
Selection Property
Validation Focus
Triplet Sensitisation Studies
Intermediate triplet energy & high ISC yield
Energy-transfer exothermicity and back-transfer
Optical Limiting Device Research
Excited-state NLO cross-sections
Optical limiting threshold and saturation behaviour
Polar-Matrix Photophysics
Enhanced ground-state dipole moment
Solubility and aggregation in polar hosts
Regioselective Acene Synthesis
1,4-dione substitution pattern
Regiochemical outcome of Diels–Alder additions
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